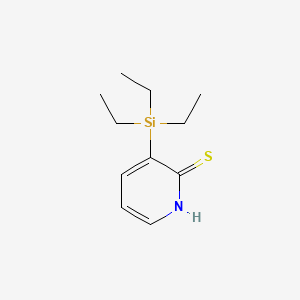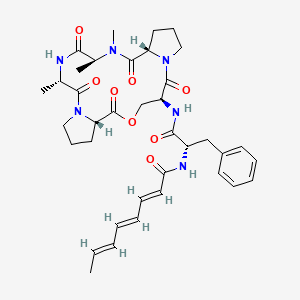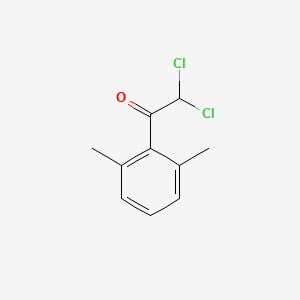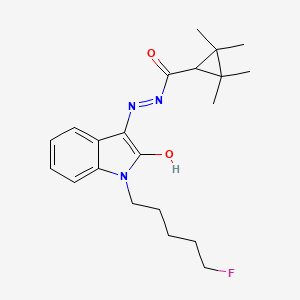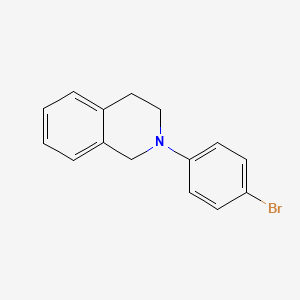
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of phenylacetic acid containing a bromine atom in the para position . It’s likely to be an organic compound, as are most compounds with similar structures .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as electrophilic aromatic substitution . For instance, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with various functional groups attached . The exact structure would depend on the specific positions and types of these functional groups .Chemical Reactions Analysis
Similar compounds have been known to undergo various chemical reactions. For example, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some similar compounds have been found to have a white solid appearance and a honey-like odor .Aplicaciones Científicas De Investigación
Antioxidant Research
Compounds with similar structures have been studied for their antioxidant properties using assays like the DPPH assay to determine their effectiveness in trapping free radicals .
Polymer Science
The “4-Bromophenyl” group has been incorporated into novel copolymers to study their synthesis, characterization, and reactivity ratios for potential use in materials science .
Pharmacological Studies
Derivatives of compounds containing the “4-Bromophenyl” moiety have been synthesized and studied for their antimicrobial and anticancer activities, indicating potential use in drug development .
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds such as 4-bromophenylacetic acid have been shown to interact with various proteins and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to specific proteins, thereby interfering with their normal function .
Biochemical Pathways
For instance, 4-Bromophenylacetic acid has been shown to be involved in the formation of hydrazone derivatives .
Pharmacokinetics
The physiochemical and pharmacokinetic properties of similar compounds have been studied .
Result of Action
Related compounds have been shown to have various biological activities, such as antimicrobial activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGNJJRGLWENIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

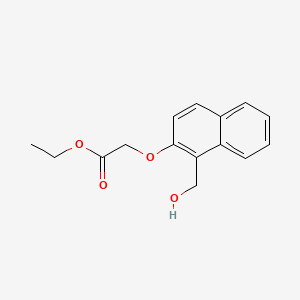

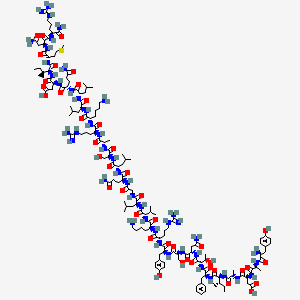
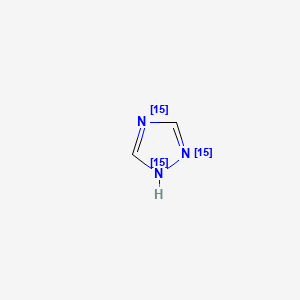
![2-Azabicyclo[2.2.2]octane-3-carboxamide,(S)-(9CI)](/img/no-structure.png)


